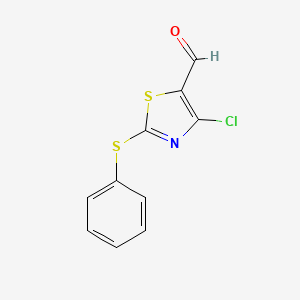

4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-phenylsulfanyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS2/c11-9-8(6-13)15-10(12-9)14-7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGWIWWVPGQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=C(S2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240206 | |

| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199851-23-5 | |

| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199851-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the formation of the thiazole ring through the reaction of α-haloketones with thiourea. The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylthiol reacts with the thiazole intermediate. The chloro group is usually introduced through chlorination reactions, and the aldehyde group can be added via formylation reactions using reagents like Vilsmeier-Haack or Reimer-Tiemann.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNOS

- Molecular Weight : 255.74 g/mol

- CAS Number : 31550925

The compound belongs to the thiazole family, which is known for its diverse biological activities. The presence of the chloro, phenylsulfanyl, and aldehyde functional groups contributes to its reactivity and potential applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 4-chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde have shown efficacy against various bacterial strains and fungi. A study highlighted that isothiazoles can act as effective microbicides, protecting against enzymatic degradation and enhancing therapeutic efficacy .

Anti-Cancer Properties

Thiazole derivatives are being investigated for their potential in cancer therapy. Specific structural modifications can enhance their ability to inhibit tumor growth. Compounds exhibiting activity against multiple cancer cell lines have been synthesized, indicating that 4-chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde could be a candidate for further development in oncology .

Neuroprotective Effects

Recent studies have identified thiazole compounds as potential neuroprotective agents. They may play a role in treating neurodegenerative diseases such as Parkinson's disease by inhibiting specific biological pathways involved in neuronal damage .

Fungicides

The compound's structural characteristics make it a candidate for developing new fungicides. Thiazoles have been recognized for their ability to inhibit fungal growth, making them valuable in agricultural settings . Research has shown that certain thiazole derivatives can effectively combat plant pathogens.

Plant Growth Regulators

Thiazole compounds can also serve as plant growth regulators. They influence various physiological processes in plants, promoting growth and increasing resistance to environmental stressors . This application is particularly relevant in sustainable agriculture.

Synthesis and Derivative Development

The synthesis of 4-chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde can be achieved through various methods, including microwave-assisted reactions that enhance yield and reduce reaction time . Understanding the synthesis pathways allows for the development of derivatives with tailored biological activities.

| Synthesis Method | Yield | Notes |

|---|---|---|

| Microwave-assisted synthesis | High | Reduces reaction time |

| Traditional methods | Moderate | Longer reaction times |

Case Study 1: Antimicrobial Efficacy

A study tested several thiazole derivatives against common pathogens. The results indicated that compounds similar to 4-chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines demonstrated that thiazole derivatives could inhibit cell proliferation effectively. The specific mechanisms involved apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The phenylsulfanyl group can enhance its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: Electron-donating groups (e.g., dimethylamino ) increase electron density on the thiazole ring, enhancing reactivity in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., chloropyrazole ) stabilize the ring but reduce nucleophilic attack susceptibility.

- Polarity: Methoxyphenylamino and morpholine substituents introduce polarity, improving solubility in polar solvents.

- Steric Hindrance : Bulky groups (e.g., phenylsulfanyl ) may hinder crystallization but promote planar conformations in chromophores.

Physicochemical Properties

Lipophilicity and Solubility

- Lipophilicity (log k) of carbamate derivatives, determined via HPLC, correlates with substituent polarity. For example, chloro-phenyl carbamates exhibit log k values ~2.5–3.2, whereas morpholine derivatives (log k ~1.8) are more hydrophilic .

- The phenylsulfanyl derivative’s log k is estimated at ~3.5, reflecting moderate hydrophobicity suitable for membrane permeability .

Spectroscopic Characteristics

- UV-Vis: Styryl derivatives of phenylsulfanyl analogs show absorption maxima at 400–450 nm (molar absorptivity ε > 20,000 M⁻¹cm⁻¹), red-shifted compared to dimethylamino analogs (λ_max ~380 nm) .

- NMR : The aldehyde proton in phenylsulfanyl derivatives resonates at δ 9.8–10.2 ppm, deshielded due to sulfur’s electron-withdrawing effect .

Crystallographic and Conformational Analysis

- Isostructurality : Fluorophenyl-substituted thiazoles (e.g., 4-(4-fluorophenyl)-2-...thiazole ) crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. Planar conformations dominate, except for perpendicularly oriented fluorophenyl groups.

- Packing Effects : Chlorine substituents (e.g., 4-chlorophenyl ) induce tighter crystal packing compared to bromine analogs, increasing melting points by ~20°C .

Biological Activity

4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde is a member of the thiazole family, characterized by its unique structure that includes a chloro group, a phenylsulfanyl group, and an aldehyde group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde can be represented as follows:

This compound features:

- A chloro group at the 4-position,

- A phenylsulfanyl group at the 2-position,

- An aldehyde group at the 5-position.

These substituents contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action may involve:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition.

- Receptor Interaction : The phenylsulfanyl group can enhance binding affinity to target proteins, potentially modulating biochemical pathways.

Antimicrobial Properties

Research indicates that 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It has been investigated for its efficacy against fungi responsible for plant diseases, indicating its utility in agricultural applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Chromobacterium violaceum, showing promising results in inhibiting bacterial growth .

- Antifungal Applications : In agricultural research, the compound was tested against fungal pathogens affecting crops, demonstrating potential as a fungicide .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde | Methylsulfanyl instead of phenylsulfanyl | Moderate antimicrobial activity |

| 2-(Phenylsulfanyl)-1,3-thiazole-5-carbaldehyde | Lacks chloro group | Lower activity compared to the chloro-substituted variant |

| 4-Bromo-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde | Bromo instead of chloro | Similar activity but less potent than the chloro variant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.